Ethyl(naphthalen-1-yl)azanium;bromide
Description
Ethyl(naphthalen-1-yl)azanium;bromide is a quaternary ammonium salt with the molecular formula C₁₂H₁₄N⁺·Br⁻. Its structure consists of a central nitrogen atom bonded to an ethyl group, a naphthalen-1-yl (1-naphthyl) substituent, and two additional hydrogen atoms (as inferred from IUPAC naming conventions for quaternary ammonium salts) .
Properties
IUPAC Name |
ethyl(naphthalen-1-yl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.BrH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGSNWFFTCHTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C1=CC=CC2=CC=CC=C21.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36966-04-8 | |
| Record name | 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36966-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Optimization
Excess 1-naphthylamine ensures mono-alkylation, though yields rarely exceed 50% due to competing tertiary amine formation. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) improve conversion rates but risk decomposition. Post-reaction workup involves extraction with dilute hydrochloric acid to isolate the ammonium salt, followed by recrystallization from ethanol-water mixtures.
Limitations
This method struggles with selectivity, often producing mixtures of secondary and tertiary amines. Chromatographic purification is required to obtain high-purity ethyl(naphthalen-1-yl)azanium bromide, increasing operational complexity.
Reductive Amination of 1-Naphthaldehyde with Ethylamine
Reductive amination offers a selective pathway by condensing 1-naphthaldehyde with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates imine formation and subsequent reduction, yielding the secondary amine.
Procedure and Yield
A 1:1.2 molar ratio of 1-naphthaldehyde to ethylamine in methanol achieves 65–70% conversion after 24 hours. The crude product is acidified with hydrobromic acid (48% w/w) to precipitate the ammonium bromide, which is filtered and washed with cold diethyl ether.
Advantages Over Alkylation
This method avoids over-alkylation and provides better control over stoichiometry. However, the use of moisture-sensitive reagents like NaBH3CN necessitates inert-atmosphere conditions, limiting industrial scalability.
Phase-Transfer-Catalyzed Alkylation of 1-Chloromethylnaphthalene
Adapting methodologies from quaternary ammonium salt synthesis, 1-chloromethylnaphthalene reacts with ethylamine under phase-transfer conditions. Tetra--butylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, enhancing reaction kinetics.
Detailed Protocol
A mixture of 1-chloromethylnaphthalene (1.0 equiv), ethylamine (1.2 equiv), TBAB (0.1 equiv), and 50% aqueous sodium hydroxide is stirred at 25°C for 6 hours. The organic layer is separated, washed with water, and treated with HBr gas to precipitate the product. Vacuum distillation purifies the amine intermediate, achieving 85% yield before salt formation.
Scalability and Efficiency
This method excels in yield and purity, avoiding byproducts through controlled reagent addition. The phase-transfer catalyst mitigates solubility issues, making it suitable for large-scale production.
Hydrogenation of Imine Intermediates
Asymmetric hydrogenation, inspired by chiral amine synthesis, reduces imines derived from 1-naphthaldehyde and ethylamine. Palladium on carbon (Pd/C) under hydrogen pressure (30 bar) selectively produces the secondary amine, which is subsequently protonated with HBr.
Enantioselective Considerations
While primarily used for chiral compounds, this method achieves 90% enantiomeric excess (ee) when employing -DiopRuCl₂ catalysts. For non-chiral ethyl(naphthalen-1-yl)azanium bromide, racemic mixtures are acceptable, simplifying catalyst selection.
Thermal Stability Challenges
Prolonged hydrogenation at elevated temperatures (50°C) risks decomposition, necessitating precise temperature control. Post-reaction filtration and solvent evaporation yield the amine, which is crystallized as the bromide salt from acetone.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Alkylation | 1-Naphthylamine, Ethyl Br | 80°C, 24h | 45–50% | 85–90% |
| Reductive Amination | 1-Naphthaldehyde, Ethylamine | RT, NaBH3CN | 65–70% | 90–95% |
| Phase-Transfer Catalysis | 1-Chloromethylnaphthalene | 25°C, TBAB, NaOH | 80–85% | 95–98% |
| Hydrogenation | Imine intermediate | 30 bar H₂, Pd/C | 75–80% | 85–90% |
Purification and Characterization
Vacuum Distillation
High-purity ethyl(naphthalen-1-yl)azanium bromide is obtained via vacuum distillation (0.1 mmHg, 150–160°C) of the free amine, followed by HBr treatment. This removes residual solvents and byproducts like bis-alkylated impurities.
Crystallization Techniques
Recrystallization from ethanol-water (3:1 v/v) yields needle-like crystals, characterized by melting point (mp 264°C) and H NMR ( ppm for CH₂, ppm for naphthyl protons).
Industrial and Environmental Considerations
Phase-transfer catalysis minimizes solvent waste and energy consumption, aligning with green chemistry principles. In contrast, reductive amination generates borane-containing byproducts, requiring specialized disposal .
Chemical Reactions Analysis
Types of Reactions
Ethyl(naphthalen-1-yl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl(naphthalen-1-yl)amine. Substitution reactions can lead to a variety of naphthalene derivatives with different functional groups.
Scientific Research Applications
Organic Chemistry
Ethyl(naphthalen-1-yl)azanium; bromide serves as a precursor in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including:
- Oxidation : Can be oxidized to form naphthalene derivatives.
- Reduction : Reduction reactions can convert the azanium ion back to its neutral amine form.
- Substitution : The bromide ion can be substituted with other nucleophiles.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Naphthoquinones | Potassium permanganate, Chromium trioxide |
| Reduction | Ethyl(naphthalen-1-yl)amine | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Various naphthalene derivatives | Sodium methoxide, Potassium cyanide |
Biological Applications
Research indicates that derivatives of Ethyl(naphthalen-1-yl)azanium; bromide exhibit potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activities : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
Pharmaceutical Development
Ongoing research explores its potential as a therapeutic agent. The compound's structure allows for interaction with biological targets, which could lead to the development of new drugs targeting specific diseases.
Industrial Applications
In industry, Ethyl(naphthalen-1-yl)azanium; bromide is used in:
- Dyes and Pigments Production : It serves as an intermediate in synthesizing various dyes.
- Chemical Manufacturing : Its derivatives are employed in producing other industrial chemicals.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Ethyl(naphthalen-1-yl)azanium; bromide against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that certain derivatives of Ethyl(naphthalen-1-yl)azanium; bromide inhibited the growth of breast cancer cells (MCF-7). Mechanistic studies suggested that the compound induces apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Ethyl(naphthalen-1-yl)azanium;bromide involves its interaction with specific molecular targets and pathways. The azanium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The naphthalene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical Properties
- Solubility: The naphthalen-1-yl group in this compound reduces water solubility compared to aliphatic salts like Hexadecyl(trimethyl)azanium;bromide, which is freely soluble in ethanol and water . Aromatic substituents (e.g., diphenylamino in ) enhance solubility in organic solvents due to increased lipophilicity.
Melting Point :
Stability :
Functional and Application Differences
Surfactant Use :
Biological Activity :
Safety Profile :
- Quaternary ammonium salts with aromatic groups (e.g., R-(+)-1-(naphthyl)ethylamine derivatives) may pose irritancy risks , whereas aliphatic salts like Cetrimonium bromide are generally safer in formulated products .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl(naphthalen-1-yl)azanium;bromide, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 1-naphthol derivatives with ethyl bromides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates the formation of the azanium intermediate. Reaction monitoring via TLC (e.g., n-hexane:ethyl acetate, 9:1) and purification via recrystallization or column chromatography are critical for yield optimization . Adjusting stoichiometry and reaction time (e.g., 2–6 hours) can mitigate side products like dialkylated species.
Q. How can researchers address purification challenges for this compound due to its hygroscopic nature?
- Methodological Answer : Due to its ionic nature, the compound may retain solvent or moisture. Techniques include:
- Drying : Post-synthesis, use anhydrous Na₂SO₄ or MgSO₄ for solvent removal .
- Recrystallization : Employ mixed solvents (e.g., ethanol-diethyl ether) to enhance crystal stability.
- Storage : Store under inert gas (N₂/Ar) in desiccators with P₂O₅ to prevent hydrolysis .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic shifts: naphthalene protons (δ 7.2–8.5 ppm), ethylazanium protons (δ 3.1–4.0 ppm), and bromide counterion effects on splitting patterns .
- X-ray Crystallography : Use SHELX software for structure refinement, particularly for resolving counterion positioning and hydrogen bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Br]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can kinetic and mechanistic studies optimize the alkylation step in this compound synthesis?
- Methodological Answer :
- Rate Monitoring : Use in situ FT-IR or GC-MS to track bromide displacement kinetics. Vary temperature (25–60°C) to determine activation energy (Eₐ) via the Arrhenius equation .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) to assess nucleophilicity and transition-state stabilization .
- Isotopic Labeling : Introduce deuterated ethyl groups (e.g., CD₃CH₂-) to study steric/electronic effects on reaction pathways .
Q. What analytical strategies resolve contradictions in NMR data for this compound (e.g., unexpected splitting or integration ratios)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange processes (e.g., ethyl group rotation or naphthalene ring flipping) .
- Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or ion pairing.
- DFT Calculations : Simulate NMR spectra using Gaussian or ORCA to validate assignments against experimental data .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes/receptors (e.g., acetylcholinesterase), leveraging the compound’s LogD (2.58 at pH 7.4) to estimate membrane permeability .
- MD Simulations : GROMACS can simulate lipid bilayer interactions, highlighting the role of the naphthalene moiety in hydrophobic anchoring .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions, followed by HPLC analysis to quantify degradation products .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) and hygroscopicity under controlled humidity .
Data-Driven Research Questions
Q. How can researchers leverage SAR (Structure-Activity Relationship) studies to modify this compound for enhanced bioactivity?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene 4-position to modulate LogP and binding affinity .
- Quaternary Ammonium Modifications : Replace ethyl with bulkier groups (e.g., isopropyl) to evaluate steric effects on ion-channel interactions .
Q. What comparative studies benchmark this compound against analogous quaternary ammonium salts (e.g., didodecyldimethylammonium bromide)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
